
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyrazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It may also modulate the expression of various genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- is its potent antitumor activity against various cancer cell lines. It may also have potential applications as an anti-inflammatory and anti-microbial agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)-. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could investigate the potential applications of this compound in other fields such as agriculture and environmental science. Furthermore, future studies could aim to elucidate the mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- and identify potential targets for drug development.
Synthesemethoden
The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- can be achieved through several methods, including the reaction of benzylideneacetone with hydrazine hydrate, followed by reaction with methylamine and 2-chloroethanol. Another method involves the reaction of 1-benzyl-3-methyl-4-nitroso-5-(2-hydroxyethyl)pyrazole with methylamine.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Eigenschaften
CAS-Nummer |
13200-70-9 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-3-methyl-5-(2-(methylamino)ethoxy)- |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O/c1-12-10-14(18-9-8-15-2)17(16-12)11-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3 |
InChI-Schlüssel |
CAFYSOFTDLYNFG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCNC)CC2=CC=CC=C2 |
Andere CAS-Nummern |
13200-70-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





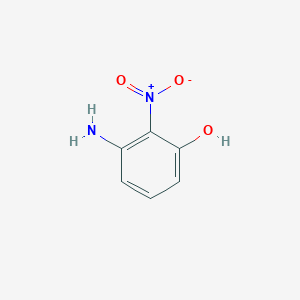
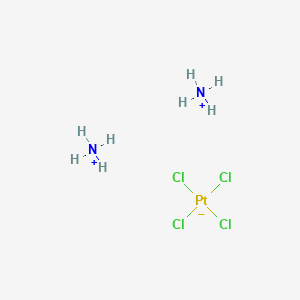
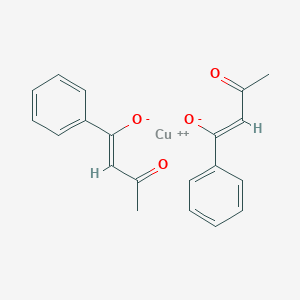
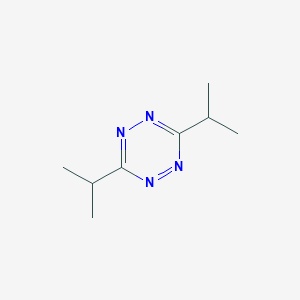
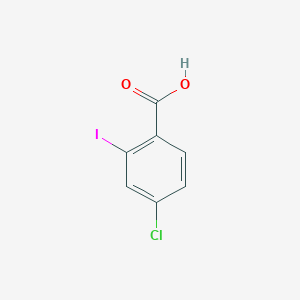
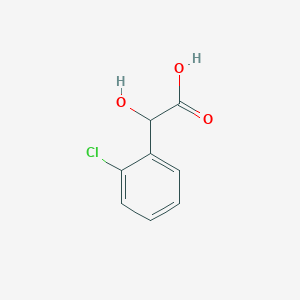
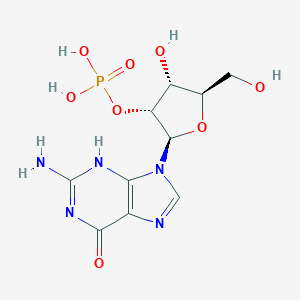
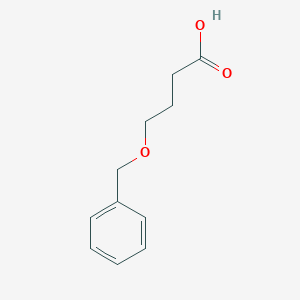
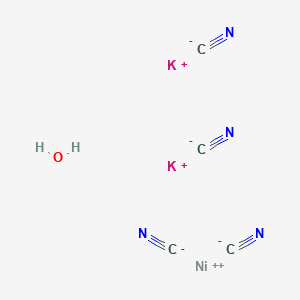
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
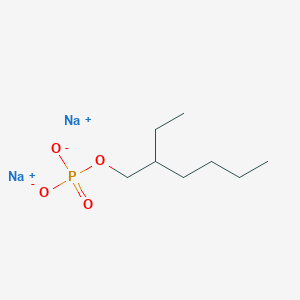
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)